molecular formula C9H4F5NO2 B1412972 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile CAS No. 1804416-52-1

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1412972
CAS No.: 1804416-52-1
M. Wt: 253.12 g/mol
InChI Key: MGWHVMVARKUINY-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile is a chemical compound with the molecular formula C9H3F6NO2 It is characterized by the presence of both difluoromethoxy and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile involves several steps. One common method includes the reaction of 4-hydroxybenzonitrile with difluoromethyl ether and trifluoromethyl ether under specific conditions. The reaction typically requires a base such as sodium hydride and is conducted in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

4-Difluoromethoxy-3-(trifluoromethoxy)benzonitrile can be compared with other fluorinated benzonitriles, such as:

  • 4-Fluoro-3-(trifluoromethoxy)benzonitrile
  • 4-Difluoromethoxybenzonitrile
  • 3-(Trifluoromethoxy)benzonitrile

These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique combination of difluoromethoxy and trifluoromethoxy groups in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

4-(difluoromethoxy)-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO2/c10-8(11)16-6-2-1-5(4-15)3-7(6)17-9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWHVMVARKUINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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